7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione

Process Chemistry Sotorasib Intermediate Yield

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8) is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class. It is structurally characterized by a central pyrido[2,3-d]pyrimidine-2,4-dione core bearing 7-chloro and 6-fluoro substituents, with an N1-substituted 2-isopropyl-4-methylpyridin-3-yl group.

Molecular Formula C16H14ClFN4O2
Molecular Weight 348.76 g/mol
CAS No. 2252403-82-8
Cat. No. B3014782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione
CAS2252403-82-8
Molecular FormulaC16H14ClFN4O2
Molecular Weight348.76 g/mol
Structural Identifiers
InChIInChI=1S/C16H14ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-7H,1-3H3,(H,21,23,24)
InChIKeyOXJTVPMAMRSGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8): A Critical Intermediate for KRAS G12C Inhibitors


7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8) is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class [1]. It is structurally characterized by a central pyrido[2,3-d]pyrimidine-2,4-dione core bearing 7-chloro and 6-fluoro substituents, with an N1-substituted 2-isopropyl-4-methylpyridin-3-yl group [1]. This compound is not a final drug substance but serves as a pivotal advanced intermediate in the industrial-scale synthesis of sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C oncoprotein approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC) [2][3]. Its procurement is primarily driven by its essential role in a validated, high-yielding manufacturing process, making its identity and purity critical quality attributes for downstream pharmaceutical production [4].

Why In-Class Pyrido[2,3-d]pyrimidines Cannot Replace 2252403-82-8 in Sotorasib Production


The procurement of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8) cannot be generically substituted by other pyrido[2,3-d]pyrimidine-2,4-dione derivatives due to its precise and non-interchangeable role as a late-stage intermediate in the synthesis of sotorasib [1]. Substitution with even a closely related analog, such as a derivative with a different halogen pattern or pyridine substitution, would fundamentally alter the final drug substance's structure, thereby invalidating the regulatory filing, established manufacturing process, and ultimately the drug's pharmacological profile [2][3]. Furthermore, this specific compound exists as a racemic mixture of atropisomers, and its handling and downstream resolution to the active (M)-atropisomer are integral, precisely defined steps in the commercial route. Using a pre-resolved chiral analog or a different atropisomer would disrupt the established, high-efficiency classical resolution process and could introduce unacceptable variability in the final active pharmaceutical ingredient (API) [4].

Quantitative Differentiation of 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8)


Superior Process Yield for the Sotorasib Intermediate vs. Prior Synthetic Routes

The patented process for manufacturing this compound (referred to as Compound A) demonstrates a significant improvement in synthetic yield compared to previously disclosed methods. The prior large-scale process reported in WO2020/102730 generated the compound in only 41% yield over two steps. In contrast, the improved process disclosed in U.S. Patent 12,441,729 B2 provides a yield of 75-80% based on the starting material (Compound B), representing an approximate 1.8- to 2.0-fold increase in efficiency [1]. This enhanced yield is achieved by avoiding an acyl-isocyanate intermediate, which reduces by-product formation and simplifies purification [1].

Process Chemistry Sotorasib Intermediate Yield

High Chemical Purity Specification Enables Reliable Downstream API Manufacturing

The commercial manufacturing process for this intermediate is designed to deliver high and consistent chemical purity, a critical quality attribute for its subsequent conversion to sotorasib. The patent discloses that the process provides the compound with a chemical purity of 90% or greater, as determined by liquid chromatography, and can achieve purities of 98%, 99%, or even 99.5% in specific embodiments [1]. This high purity, verified by vendor specifications of ≥98% or 99% HPLC , is essential for ensuring the efficiency of the subsequent classical resolution step and the overall quality of the final active pharmaceutical ingredient (API) [1].

Analytical Chemistry Intermediate Purity Sotorasib

Critical Role as a Racemic Atropisomer Feedstock for Classical Resolution

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is an axially chiral compound that exists as a mixture of two atropisomers. The (M)-atropisomer is a key precursor to the active drug substance, sotorasib, which itself exhibits a 10-fold difference in potency between its atropisomers [1][2]. The commercial manufacturing process relies on a classical resolution of this racemic intermediate using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) to isolate the desired (M)-atropisomer with >2000:1 selectivity on a >500 kg scale [3][4]. Procuring the racemic intermediate is essential because the resolution is integrated into the manufacturing process. Using a pre-resolved chiral analog would bypass this established, cost-effective step and could lead to regulatory and supply chain complications [4].

Atropisomerism Chiral Resolution Process Development

Primary Industrial Applications for 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2252403-82-8)


Commercial-Scale Manufacturing of Sotorasib (AMG 510) API

This compound is the designated advanced intermediate in the commercial route for sotorasib, a first-in-class KRAS G12C inhibitor [1][2]. The validated process, as detailed in U.S. Patent 12,441,729 B2, uses this racemic intermediate, which is then subjected to a classical resolution with (+)-DBTA to isolate the desired (M)-atropisomer, achieving >2000:1 selectivity on a >500 kg scale [3][4]. Its high purity (≥98-99% by HPLC) and reliable yield from an improved synthetic route (75-80% yield) are critical for cost-effective, high-volume API production [1][4].

Analytical Method Development and Quality Control of Sotorasib

The racemic mixture (CAS 2252403-82-8) serves as a critical reference standard and system suitability marker for the development and validation of chiral HPLC methods used to monitor the classical resolution step and ensure the atropisomeric purity of sotorasib API [2]. Its use is essential for distinguishing between the desired (M)-atropisomer and the undesired (P)-atropisomer during process development and quality control release testing [2].

Process Research for Optimizing KRAS G12C Inhibitor Synthesis

For groups engaged in process chemistry research aimed at developing alternative or second-generation syntheses of KRAS G12C inhibitors, this compound represents a benchmark intermediate. Its synthesis, as described in the patent literature, provides a high-yielding, scalable, and chromatography-free route that can serve as a starting point for further process intensification or as a comparator for novel synthetic strategies [1]. The quantitative yield data (75-80%) and purity specifications (up to 99.5%) provide concrete metrics for evaluating new methodologies [1].

Reference Material for Pyrido[2,3-d]pyrimidine Scaffold Studies

While not its primary application, this compound can be used as a well-characterized, commercially available reference standard for analytical or synthetic studies involving the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. Its defined structure, chromatographic properties, and physical data (e.g., predicted melting point of 84-86°C) make it a useful benchmark for confirming the identity of related compounds or for developing new separation methods [1].

Quote Request

Request a Quote for 7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.